molecular formula C13H16ClNO2 B2974758 (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2550997-35-6

(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

Cat. No.: B2974758
CAS No.: 2550997-35-6
M. Wt: 253.73
InChI Key: BDMXTBIVHLYJJW-JZKFLRDJSA-N
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Description

(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride is a bicyclic compound featuring a benzyl group and an azabicyclo structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride typically involves multiple steps:

    Formation of the Azabicyclo Structure: This can be achieved through intramolecular cyclization reactions.

    Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides in the presence of a base.

    Formation of the Carboxylic Acid Group: This can be done through oxidation reactions or by introducing a carboxyl group via carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the azabicyclo structure or the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: Without the hydrochloride group.

    (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxamide: With an amide group instead of a carboxylic acid group.

Uniqueness

The presence of the hydrochloride group can influence the solubility and stability of the compound, making it unique compared to its analogs. This can affect its pharmacokinetic properties and its suitability for different applications.

Properties

IUPAC Name

(1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);1H/t11-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMXTBIVHLYJJW-JZKFLRDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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